Product packaging for Cyclononadecanone(Cat. No.:CAS No. 6907-38-6)

Cyclononadecanone

Cat. No.: B13790657
CAS No.: 6907-38-6
M. Wt: 280.5 g/mol
InChI Key: WCBYKNQJGAGAKS-UHFFFAOYSA-N
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Description

Cyclononadecanone is a macrocyclic ketone of significant interest in organic synthesis and fragrance research. Similar to its homolog cyclopentadecanone (Exaltone), which is known for its potent musky odor and tenacity , this compound serves as a valuable intermediate and standard in the study of macrocyclic compounds. Its large ring structure is pivotal for investigating structure-odor relationships in musk chemistry . In synthetic chemistry, it is a key substrate for ring-expansion and contraction reactions. Furthermore, its structure makes it a candidate for biocatalytic studies with enzymes like Baeyer-Villiger monooxygenases (BVMOs), which are known to convert cyclic ketones to lactones, a valuable class of compounds in polymer synthesis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36O B13790657 Cyclononadecanone CAS No. 6907-38-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6907-38-6

Molecular Formula

C19H36O

Molecular Weight

280.5 g/mol

IUPAC Name

cyclononadecanone

InChI

InChI=1S/C19H36O/c20-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-19/h1-18H2

InChI Key

WCBYKNQJGAGAKS-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCCCCC(=O)CCCCCCCC1

Origin of Product

United States

Synthetic Methodologies for Cyclononadecanone

Classical Approaches to Large Cyclic Ketones

The synthesis of macrocyclic ketones like cyclononadecanone has historically relied on intramolecular cyclization reactions of long-chain aliphatic precursors. These classical methods often contend with challenges such as low yields due to competing intermolecular polymerization.

Ring Closure Reactions from Dicarboxylic Acid Precursors

One of the earliest strategies for forming large rings involves the intramolecular cyclization of dicarboxylic acids or their derivatives. These reactions typically proceed through the formation of an enolate or a related nucleophile which then attacks a second electrophilic functional group within the same molecule.

The Dieckmann condensation is a well-known intramolecular reaction of diesters that forms β-keto esters. mychemblog.comwikipedia.orgnumberanalytics.com This reaction is particularly effective for creating five- and six-membered rings due to their inherent steric stability. wikipedia.orgnrochemistry.com However, its application to larger rings, such as the 19-membered ring of this compound, is less efficient and often results in low yields unless high-dilution techniques are employed to favor intramolecular cyclization over intermolecular polymerization. mychemblog.comnumberanalytics.com The mechanism involves the deprotonation of an α-carbon to an ester group, followed by nucleophilic attack on the other ester carbonyl. mychemblog.comlibretexts.org Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield the desired cyclic ketone.

The Thorpe-Ziegler reaction offers an alternative route, utilizing dinitriles as precursors. scribd.comdrugfuture.comwikipedia.org This base-catalyzed intramolecular condensation forms a cyclic α-cyano enamine, which upon hydrolysis and decarboxylation, yields a cyclic ketone. scribd.comwikipedia.orgchemeurope.combuchler-gmbh.com Similar to the Dieckmann condensation, the Thorpe-Ziegler reaction is most effective for the synthesis of 5- to 8-membered rings, with diminishing yields for larger macrocycles. scribd.com The use of high-dilution conditions is also crucial for successfully synthesizing larger rings via this method. drugfuture.com

Ruzicka Cyclization and Related High-Temperature Methods

The Ruzicka cyclization , developed by Lavoslav Ružička, was a seminal method for synthesizing macrocyclic ketones. wikipedia.org This process involves the high-temperature pyrolysis of thorium, cerium, or yttrium salts of dicarboxylic acids. wikipedia.org The dry distillation of these salts leads to ketonic decarboxylation, forming the cyclic ketone with the loss of carbon dioxide and water. wikipedia.org This method was historically significant as it provided the first direct route to macrocycles with more than eight carbon atoms and was used to synthesize natural fragrances like civetone (B1203174) and muscone (B1676871). wikipedia.org For instance, a patent from 1929 describes the synthesis of this compound by heating the zirconium salt of octadecane-1,18-dicarboxylic acid to 300-500°C, followed by distillation and purification. google.com

Modern Catalytic Strategies for Macrocyclization

Contemporary organic synthesis has seen the advent of powerful catalytic methods that offer greater efficiency and functional group tolerance for the construction of macrocycles like this compound.

Palladium-Catalyzed Carbonylative Cross-Coupling for Macrocycle Formation

Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry. nih.gov Carbonylative cross-coupling reactions, in particular, have emerged as a potent tool for synthesizing ketones. purdue.edupurdue.edu These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of carbon monoxide and a palladium catalyst. wikipedia.org

The Stille-carbonylative cross-coupling is a specific example where an organotin reagent is coupled with an organic electrophile. wikipedia.org This methodology has been successfully applied to the synthesis of macrocyclic ketones. purdue.eduwikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition of the organic halide to the palladium(0) catalyst, followed by carbon monoxide insertion, transmetalation with the organotin reagent, and reductive elimination to afford the ketone and regenerate the catalyst. wikipedia.org This approach has been utilized in the total synthesis of complex natural products containing macrocyclic ketone moieties. wikipedia.org A recent development involves the palladium-catalyzed cross-coupling of arylboronic acids with carboxylic acids, activated by di(N-succinimidyl) carbonate, to produce aryl ketones that can be further cyclized. rsc.org

Ring-Closing Metathesis in Macrocyclic Ketone Synthesis

Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including large rings. caltech.eduresearchgate.netthieme-connect.comorganic-chemistry.org This reaction utilizes ruthenium-based catalysts, such as the Grubbs' catalysts, to form a new double bond within a molecule by joining two existing alkene functionalities. organic-chemistry.orgufpi.br RCM is highly valued for its functional group tolerance, allowing for the synthesis of complex molecules containing ketones, esters, amides, and other groups. researchgate.netwikipedia.org

The synthesis of macrocyclic ketones using RCM typically involves the cyclization of a diene precursor that also contains a ketone functionality. The efficiency of RCM for macrocyclization is influenced by factors such as the conformational predisposition of the substrate to ring closure. thieme-connect.com This powerful technique has been used to synthesize a wide array of macrocycles, ranging from 13- to 22-membered rings, in moderate to high yields. x-mol.net

Metal-Catalyzed Cyclization Reactions for Ring Expansion

Ring expansion reactions provide an alternative and efficient pathway to macrocycles, avoiding the challenges of end-to-end cyclization of long linear precursors. escholarship.org These methods involve the enlargement of an existing ring. wikipedia.org

One notable example is the Dowd-Beckwith ring expansion , which can enlarge a cyclic ketone by several carbons. wikipedia.org A recent electrochemical adaptation of this reaction allows for the deconstructive functionalization of cyclic ketones. nih.gov Another approach involves the reaction of a cyclic ketone with diazomethane, which leads to the formation of the next larger cyclic ketone. vaia.com

More recently, metal-catalyzed ring expansion cascades have been developed. For instance, an alkoxyl radical-triggered ring expansion/cross-coupling cascade using copper or iron catalysis has been shown to construct a variety of medium-sized and macrocyclic lactones, including 19-membered rings. escholarship.orgrsc.org This method proceeds under mild conditions and allows for the concurrent installation of diverse functional groups. escholarship.orgrsc.org

Ring Expansion and Rearrangement Reactions

The construction of large carbocyclic frameworks, such as the 19-membered ring of this compound, often relies on methodologies that expand smaller, more accessible cyclic precursors. These reactions circumvent the entropic challenges associated with direct macrocyclization.

Thermal 1,3-Carbon Shift Rearrangements for Two-Carbon Ring Expansion

A wikipedia.orguh.edu-sigmatropic rearrangement is a pericyclic reaction where a sigma-bonded atom or group migrates across a three-atom pi-electron system. hcpgcollege.edu.in In the context of a thermal wikipedia.orguh.edu carbon shift for ring expansion, the reaction is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. uh.edustereoelectronics.org For a thermal process, the rearrangement must proceed through a transition state that is geometrically challenging. uh.edu Specifically, a thermal wikipedia.orguh.edu alkyl shift is symmetry-allowed if it occurs with inversion of configuration at the migrating carbon, which is a high-energy process, or antarafacially (migrating from the top face to the bottom face of the pi system), which is often geometrically impossible for typical ring systems. stereoelectronics.orgmsu.edu

Consequently, thermal wikipedia.orguh.edu carbon shifts are not a common or synthetically viable route for significant ring expansions, such as the two-carbon expansion required to form a macrocycle like this compound from a 17-membered ring precursor. The high activation energy associated with the required geometry of the transition state makes such reactions extremely slow and inefficient under thermal conditions. msu.edu Photochemical conditions can sometimes facilitate wikipedia.orguh.edu shifts, but these often proceed through non-concerted radical mechanisms. uh.edu

Table 1: Theoretical Analysis of Thermal wikipedia.orguh.edu Carbon Shift for Ring Expansion

ParameterAnalysisRationale
Reaction Type wikipedia.orguh.edu-Sigmatropic RearrangementMigration of a C-C sigma bond across a pi system.
Thermal Conditions Symmetry-forbidden for suprafacial retention.Requires an antarafacial or suprafacial-inversion transition state. stereoelectronics.org
Geometric Feasibility Highly constrained and generally prohibitive.The transition state for an antarafacial shift is geometrically impossible for most ring systems. uh.edu
Synthetic Utility Low to negligible for macrocyclic synthesis.High activation energy barriers prevent efficient reaction. msu.edu

Electrophilic Halogen-Mediated Semipinacol Rearrangements for Ring Expansion

Semipinacol rearrangements are transformations of 1,2-diols or their derivatives (such as α-diazo alcohols) into ketones or aldehydes, driven by the migration of a carbon or hydrogen atom. When applied to cyclic systems, this rearrangement can result in a ring expansion. An electrophilic halogen-mediated pathway involves the reaction of a suitable substrate, like a vinyl-substituted cycloalkanol, with a source of electrophilic halogen (e.g., N-Bromosuccinimide, NBS).

The general mechanism proceeds as follows:

The alkene of the vinyl-substituted cycloalkanol is attacked by an electrophilic halogen (X⁺), forming a bridged halonium ion intermediate.

The adjacent hydroxyl group participates in the opening of the halonium ion, but the key step involves the rearrangement.

Driven by the formation of a stable carbonyl group, one of the ring's C-C bonds migrates, leading to an expanded ring.

For the synthesis of this compound, a hypothetical precursor would be a 1-vinylcyclooctadecan-1-ol. The reaction with an electrophile like NBS would initiate the cascade, expanding the 18-membered ring to the 19-membered this compound skeleton, with a halogen incorporated at the alpha position to the newly formed ketone.

Table 2: Hypothetical Halogen-Mediated Semipinacol Ring Expansion

Starting MaterialReagentKey IntermediateProduct
1-Vinylcyclooctadecan-1-olN-Bromosuccinimide (NBS)Bridged bromonium ion2-Bromothis compound

While this method is powerful for creating α-halo-quaternary ketones, specific applications for the synthesis of large macrocycles like this compound are not widely documented. rsc.org

Dowd-Beckwith Rearrangement Pathways

The Dowd-Beckwith reaction is a powerful radical-mediated ring expansion methodology. wikipedia.org It is particularly useful for synthesizing medium (8-12 membered) and large-sized carbocycles from smaller cyclic ketones. nih.govrsc.org The reaction typically begins with a cyclic β-keto ester that has been α-alkylated with a haloalkane chain. wikipedia.org

The key steps in the Dowd-Beckwith rearrangement mechanism are:

Radical Initiation: The reaction is initiated by a radical initiator, classically a combination of azobisisobutyronitrile (AIBN) and tributyltin hydride (Bu₃SnH). The tributyltin radical abstracts the halogen atom from the alkyl chain, generating a primary alkyl radical. wikipedia.org

Intramolecular Attack: This radical attacks the ketone's carbonyl carbon in an exo-cyclization, forming a bicyclic alkoxy radical (a ketyl). wikipedia.org

Ring-Opening Rearrangement: The strained bicyclic intermediate rapidly undergoes fragmentation. The C-C bond of the original ring cleaves, leading to a one-carbon or multi-carbon expanded cyclic ketone radical. wikipedia.orgx-mol.com

Radical Quenching: The resulting carbon-centered radical abstracts a hydrogen atom from the tributyltin hydride, yielding the final ring-expanded product and regenerating the tributyltin radical to continue the chain reaction. wikipedia.org

This pathway's utility has been expanded with modern photochemical and electrochemical methods that avoid the use of tin-based reagents. nih.govrsc.orgdigitellinc.com For this compound, the synthesis would start from a smaller macrocyclic β-keto ester, such as a 15-membered ring, which would be expanded by four carbons using an α-(4-halobutyl) substituent.

Chemoenzymatic and Biocatalytic Synthesis Routes

Chemoenzymatic and biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis. biotechacademy.dk These approaches leverage the catalytic power of microorganisms or isolated enzymes to perform specific chemical transformations under mild conditions. nih.govslideshare.net

Microbial Transformation of Macrocyclic Ketones

Microbial biotransformation utilizes whole microbial cells (such as bacteria, yeast, or fungi) as catalysts. slideshare.neteolss.net These organisms contain a vast arsenal (B13267) of enzymes that can perform a wide range of reactions, including hydroxylations, oxidations, reductions, and isomerizations, with high regio- and stereoselectivity. nih.govresearchgate.net

In the context of macrocyclic ketones, microorganisms could be employed to modify a pre-existing macrocycle. For instance, a fungus or bacterium could be selected for its ability to hydroxylate a specific position on a related macrocyclic alkane, which could then be chemically oxidized to the target ketone, this compound. A more direct route would involve the microbial oxidation of a precursor like cyclononadecane or cyclononadecanol. The industrial biotransformation of steroids, where microorganisms like Aspergillus niger are used to introduce hydroxyl groups onto a steroid nucleus with high precision, serves as a well-established precedent for this type of transformation. nih.gov

While specific strains for the transformation leading to this compound are not prominently reported, the general methodology provides a powerful screening platform for identifying suitable biocatalysts.

Table 3: Potential Microbial Reactions for Ketone Synthesis

Reaction TypeEnzyme ClassSubstrate TypeProduct Type
Hydroxylation Monooxygenase (e.g., P450)AlkaneAlcohol
Oxidation Alcohol DehydrogenaseSecondary AlcoholKetone
Reduction Carbonyl Reductaseα,β-Unsaturated KetoneSaturated Ketone

Enzyme-Catalyzed Reactions for Ketone Formation

Instead of using whole cells, isolated enzymes can be used for more controlled catalytic reactions. biotechacademy.dkbioninja.com.au The formation of ketones can be achieved through highly selective enzyme-catalyzed oxidation of the corresponding secondary alcohols. researchgate.net

Alcohol dehydrogenases (ADHs) are a class of oxidoreductase enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. By employing an ADH with a high affinity for large-ring substrates, cyclononadecanol could be selectively oxidized to this compound. This reaction often requires a stoichiometric amount of a cofactor, such as NAD⁺ or NADP⁺, which can be regenerated using a secondary enzymatic system to make the process catalytic and cost-effective.

The kinetics of such a reaction would typically follow the Michaelis-Menten model, where the reaction rate depends on the concentrations of the substrate (cyclononadecanol) and the enzyme. libretexts.org While the application of specific enzymes for the synthesis of this compound is a specialized research area, the principles of enzyme catalysis provide a clear framework for developing such a biocatalytic process. rsc.org

Chemical Reactivity and Mechanistic Studies of Cyclononadecanone

Oxidative Transformations of the Carbonyl Moiety

The carbonyl group of Cyclononadecanone and the adjacent methylene (B1212753) groups are susceptible to oxidation under various conditions, leading to ring-opening or functionalization at the α-carbon.

Oxidation of this compound with strong oxidizing agents like chromic acid (H₂CrO₄) results in the cleavage of the carbon-carbon bond adjacent to the carbonyl group. This reaction, a form of Baeyer-Villiger oxidation followed by further oxidation, ultimately leads to the formation of a long-chain dicarboxylic acid. Specifically, the oxidation of this compound with chromic acid yields heptadecane-1,17-dicarboxylic acid. This transformation serves as a synthetic route from a macrocyclic ketone to a linear α,ω-dicarboxylic acid, which can be a valuable precursor in polymer synthesis and other applications.

The generally accepted mechanism for the oxidation of cyclic ketones by chromic acid involves the formation of a chromate ester intermediate. This is followed by a rearrangement and cleavage of the ring structure. The initial oxidation likely forms an α-hydroxyketone, which is then further oxidized, leading to the cleavage of the C-C bond and the formation of the dicarboxylic acid upon complete oxidation.

Advanced Oxidation Processes (AOPs) are a set of procedures designed to remove organic materials through reactions with highly reactive hydroxyl radicals (·OH) wikipedia.org. These processes, which typically employ ozone (O₃), hydrogen peroxide (H₂O₂), and/or ultraviolet (UV) light, can effectively oxidize ketones wikipedia.orgnih.gov. While specific studies on this compound are not prevalent, the reactivity of cyclic ketones in AOPs is well-documented.

The reaction mechanism in AOPs involves the in-situ generation of hydroxyl radicals, which are powerful, non-selective oxidizing agents wikipedia.org. These radicals can attack the this compound molecule in several ways:

Attack at the α-carbon: The hydroxyl radical can abstract a hydrogen atom from one of the carbons adjacent to the carbonyl group, leading to the formation of an α-carbon radical. This radical can then react with molecular oxygen or other oxidizing species, leading to the formation of α-hydroxyketones or other oxygenated products acs.org.

Attack at the carbonyl oxygen: While less common, interaction with the carbonyl oxygen is possible, potentially leading to subsequent ring fragmentation.

These initial reactions can lead to a cascade of further oxidation events, ultimately resulting in the mineralization of the organic compound into carbon dioxide and water under ideal conditions. The efficiency of AOPs depends on factors such as pH, temperature, and the concentration of the oxidants.

Process Oxidizing Species Typical Reaction
O₃/UVOzone, Hydroxyl RadicalsRing functionalization and cleavage
H₂O₂/UVHydroxyl Radicalsα-hydroxylation, degradation
Fenton (Fe²⁺/H₂O₂)Hydroxyl RadicalsOxidation of α-carbons
Photocatalysis (e.g., TiO₂)Hydroxyl RadicalsMineralization to CO₂ and H₂O

Reductive Transformations of the Carbonyl Moiety

The carbonyl group of this compound can be readily reduced to a secondary alcohol, Cyclononadecanol. This transformation can be achieved through various methods, including catalytic hydrogenation and the use of hydride-donating reagents.

Catalytic Hydrogenation: This method involves the reaction of this compound with molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include platinum (Pt), palladium (Pd), and nickel (Ni) khanacademy.orgtcichemicals.comyoutube.comyoutube.com. The reaction is typically carried out by adsorbing the ketone onto the catalyst surface, where the hydrogen atoms are added across the C=O double bond youtube.com. This process, known as a heterogeneous catalytic reaction, efficiently converts the ketone to the corresponding secondary alcohol, Cyclononadecanol youtube.com.

Hydride Reductions: Complex metal hydrides are common reagents for the reduction of ketones. The most widely used are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) organicchemistrytutor.comresearchgate.net. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon organicchemistrytutor.com. This attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. A subsequent workup step with a proton source (like water or dilute acid) neutralizes the alkoxide to yield the final alcohol product organicchemistrytutor.com.

Sodium Borohydride (NaBH₄): A milder reducing agent, typically used in protic solvents like methanol or ethanol.

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that reacts violently with protic solvents. Therefore, reductions with LiAlH₄ are performed in aprotic ethers like diethyl ether or tetrahydrofuran (THF), followed by a separate acidic workup organicchemistrytutor.com.

For large, flexible rings like this compound, the stereochemical outcome of the reduction is less constrained than in smaller, rigid cyclic systems nih.govacs.org. The hydride can attack the carbonyl group from either face, potentially leading to a mixture of stereoisomers if the ring contains other substituents.

Reagent Solvent Mechanism Product
H₂/Pd, Pt, or NiEthanol, Ethyl AcetateHeterogeneous CatalysisCyclononadecanol
NaBH₄Methanol, EthanolNucleophilic Hydride AttackCyclononadecanol
LiAlH₄Diethyl Ether, THF (followed by H₃O⁺ workup)Nucleophilic Hydride AttackCyclononadecanol

Biocatalytic reduction represents a green and highly selective method for converting ketones to alcohols nih.govresearchgate.net. This process utilizes isolated enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), or whole microbial cells researchgate.netnih.govresearchgate.net. These biocatalysts can perform reductions under mild conditions (pH and temperature) with high chemo-, regio-, and stereoselectivity researchgate.net.

The enzymatic reduction of a prochiral ketone like this compound can lead to the formation of a specific enantiomer of Cyclononadecanol. The reaction requires a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH), which serves as the hydride source researchgate.net. The enzyme's active site binds both the ketone substrate and the cofactor in a specific orientation, ensuring the hydride is delivered to one face of the carbonyl group, thus controlling the stereochemistry of the resulting alcohol researchgate.net.

Recent advances have identified novel reductases that are particularly effective for sterically demanding substrates, making this method applicable to macrocyclic ketones nih.govresearchgate.net. The high selectivity of biocatalytic reduction makes it a valuable tool for the synthesis of optically active macrocyclic alcohols, which are important intermediates in the pharmaceutical and fragrance industries nih.govtaylorfrancis.com.

Nucleophilic Addition Reactions

The most characteristic reaction of the carbonyl group in ketones is nucleophilic addition khanacademy.org. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles quora.com.

A representative nucleophilic addition reaction for this compound is the formation of an oxime. This reaction occurs when this compound is treated with hydroxylamine (B1172632) (NH₂OH) testbook.comgauthmath.com. The mechanism proceeds in two main stages:

Nucleophilic Addition: The nitrogen atom of hydroxylamine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of this compound. This leads to the breaking of the pi bond and the formation of a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen gauthmath.com.

Dehydration: The intermediate, often called a carbinolamine, is unstable and readily eliminates a molecule of water. This acid-catalyzed elimination step results in the formation of a carbon-nitrogen double bond, yielding this compound oxime testbook.com.

Oxime Formation and Related Derivatization

The reaction of ketones with hydroxylamine to form oximes is a fundamental transformation in organic chemistry. In the context of macrocyclic ketones like this compound, this reaction proceeds through the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the corresponding oxime.

The general mechanism for oxime formation involves the following steps:

Nucleophilic Attack: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the C=N double bond characteristic of an oxime.

While specific studies detailing the oxime formation of this compound are not extensively documented in publicly available literature, the principles of this reaction are well-established for cyclic ketones. The large, flexible ring of this compound is not expected to impose significant steric hindrance to this reaction, allowing for efficient conversion to this compound oxime.

Further derivatization of the resulting oxime can lead to a variety of other functional groups. For instance, the Beckmann rearrangement of ketoximes, typically acid-catalyzed, can yield amides or lactams. This rearrangement involves the migration of the group anti-periplanar to the oxime's hydroxyl group to the nitrogen atom, with the simultaneous departure of the hydroxyl group as a leaving group.

Table 1: Key Reactions in Oxime Formation and Derivatization

ReactionReactantsProductKey Features
Oxime Formation This compound, HydroxylamineThis compound oximeNucleophilic addition-elimination
Beckmann Rearrangement This compound oxime, Acid catalystSubstituted lactamRearrangement of the oxime

Reactivity Towards Organometallic Reagents

Organometallic reagents, such as Grignard reagents (organomagnesium halides) and organolithium compounds, are powerful nucleophiles widely used for the formation of carbon-carbon bonds. Their reaction with ketones like this compound typically results in the formation of tertiary alcohols upon acidic workup.

The general mechanism involves the nucleophilic addition of the carbanionic portion of the organometallic reagent to the carbonyl carbon of this compound. This addition breaks the pi bond of the carbonyl group, leading to the formation of a magnesium or lithium alkoxide intermediate. Subsequent protonation of this intermediate in an aqueous acidic workup yields the corresponding tertiary alcohol.

Key considerations for these reactions include:

Stoichiometry: Typically, one equivalent of the organometallic reagent is used to react with one equivalent of the ketone.

Solvent: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are commonly used to stabilize the organometallic reagent.

Exclusion of Water: Organometallic reagents are highly basic and will react with any protic sources, including water. Therefore, anhydrous conditions are crucial for the success of these reactions.

While specific experimental data on the reaction of this compound with various organometallic reagents is scarce in the literature, the general reactivity pattern is expected to follow that of other large-ring ketones. The accessibility of the carbonyl group in the flexible macrocycle should allow for efficient nucleophilic attack.

Table 2: Representative Reactions with Organometallic Reagents

Organometallic ReagentProduct after Workup
Methylmagnesium bromide (CH₃MgBr)1-Methylcyclononadecan-1-ol
Phenyllithium (C₆H₅Li)1-Phenylcyclononadecan-1-ol

Alpha-Functionalization of the Ketone

The carbon atoms adjacent to the carbonyl group (α-carbons) in ketones are susceptible to a variety of functionalization reactions due to the acidity of the α-protons and the ability to form enolate intermediates.

Alpha-Amination Studies

The introduction of a nitrogen-containing functional group at the α-position of a ketone is a valuable transformation in organic synthesis. While direct α-amination of ketones can be challenging, several methods have been developed. For macrocyclic ketones like this compound, these reactions would involve the formation of an enol or enolate intermediate, which then reacts with an electrophilic nitrogen source.

Common strategies for α-amination include:

Reaction with Azodicarboxylates: In the presence of a suitable catalyst, enolates can react with reagents like diethyl azodicarboxylate (DEAD) to form α-hydrazino ketones.

Oxidative Coupling: Transition metal-catalyzed oxidative coupling of ketones with amines or their derivatives provides another route to α-amino ketones.

Enolate Chemistry and Alkylation

The formation of enolates is a cornerstone of carbonyl chemistry, enabling a wide range of C-C bond-forming reactions. The α-protons of this compound are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the resonance stabilization of the resulting enolate anion.

Treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), will lead to the quantitative formation of the corresponding lithium enolate. This enolate is a powerful nucleophile and can react with various electrophiles, most notably alkyl halides, in an SN2 reaction to form a new C-C bond at the α-position.

The regioselectivity of enolate formation is not a concern for the symmetrical this compound. Key aspects of the alkylation of the this compound enolate include:

Base: A strong, sterically hindered base like LDA is typically used to ensure complete and irreversible enolate formation.

Electrophile: Primary alkyl halides are the most effective electrophiles for this S

Synthesis and Characterization of Cyclononadecanone Derivatives and Analogs

Synthesis of Alkyl and Alkenyl Derivatives

The synthesis of alkyl-substituted macrocyclic ketones like derivatives of cyclononadecanone can be achieved through specialized ring-expansion methodologies. One such approach is a repeatable two-carbon ring enlargement protocol. chimia.ch This method avoids the direct and often low-yielding alkylation of a pre-formed macrocycle, instead building the substituted ring through a thermal rearrangement process.

The process begins with a readily available cyclic ketone, which is converted in two steps to a ring-expanded, substituted ketone. researchgate.net

Vinylation: The starting cycloalkanone is reacted with a vinyl organometallic reagent (e.g., vinyl lithium or vinyl magnesium bromide) to produce a 1-vinylcycloalkanol. To introduce alkyl or alkenyl substituents, a substituted vinyl reagent is used at this stage.

Thermal Rearrangement: The resulting 1-vinylcycloalkanol undergoes a thermal 1,3-C shift rearrangement in the gas phase at high temperatures. chimia.ch This step, known as a dynamic gas phase thermo-isomerization (DGPTI), expands the ring by two carbons and incorporates the substituent from the vinyl group onto the new, larger macrocyclic ring. researchgate.netchimia.ch

Alkyl substituents on the vinylic side chain of the precursor alcohol are transferred to the expanded ketone, resulting in α- and β-substituted macrocyclic ketones. chimia.ch This method provides a pathway to derivatives that would be challenging to synthesize using traditional methods.

Table 1: Two-Step Ring Expansion for Alkyl-Substituted Macrocycles

Step Description Reagents/Conditions Intermediate/Product
1 Vinylation of Ketone Substituted vinyl organometallic reagent (e.g., R-CH=CH-MgBr) 1-(alkenyl)cycloalkanol

Macrocyclic Lactones and Their Relationship to this compound

Macrocyclic lactones are cyclic esters with large rings. They are structurally related to macrocyclic ketones like this compound through an oxygen insertion reaction. The primary method for converting a cyclic ketone into its corresponding lactone is the Baeyer-Villiger oxidation. wikipedia.orgyoutube.com

This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group and the insertion of an oxygen atom. sigmaaldrich.com When applied to this compound, the Baeyer-Villiger oxidation expands the 19-membered carbon ring into a 20-membered ring containing an ester linkage (an endocyclic oxygen atom). The product is a macrocyclic lactone, specifically oxacycloicosan-2-one.

The reaction is typically carried out using peroxyacids (such as m-CPBA) or other peroxides. wikipedia.orgorganic-chemistry.org The mechanism involves the initial attack of the peroxyacid on the protonated carbonyl carbon, followed by the migration of one of the adjacent alkyl groups to the oxygen atom, leading to the formation of the ester and a carboxylic acid byproduct.

This compound Oxime and its Rearrangement Products

This compound can be converted to its corresponding oxime by reaction with hydroxylamine (B1172632) (NH₂OH). The resulting this compound oxime is a key intermediate for the synthesis of macrocyclic amides through the Beckmann rearrangement. chemistrysteps.com

The Beckmann rearrangement is an acid-induced transformation of an oxime into an amide. organic-chemistry.org For cyclic oximes, this rearrangement results in a ring expansion to produce a lactam (a cyclic amide). wikipedia.org In the case of this compound oxime, the reaction inserts a nitrogen atom into the carbon ring, transforming the 19-membered ketone framework into a 20-membered lactam, azacycloicosan-2-one. This reaction is a fundamental method for synthesizing large-ring lactams, which are important precursors for polyamides. researchgate.net

The mechanism of the Beckmann rearrangement begins with the protonation of the oxime's hydroxyl group by an acid catalyst, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the alkyl group that is anti-periplanar (trans) to the leaving group. chemistrysteps.comorganic-chemistry.org This 1,2-shift results in the formation of a nitrilium ion intermediate. Subsequent attack by a water molecule on the electrophilic carbon of the nitrilium ion, followed by deprotonation and tautomerization, yields the final lactam product. masterorganicchemistry.com

A wide variety of catalysts can be used to promote this rearrangement, ranging from classical strong acids to milder and more selective reagents. The choice of catalyst can influence reaction conditions and substrate compatibility.

Table 2: Selected Catalysts for the Beckmann Rearrangement

Catalyst Type Examples Typical Conditions Reference(s)
Brønsted Acids Concentrated Sulfuric Acid (H₂SO₄), Polyphosphoric Acid (PPA) High temperatures, strongly acidic media wikipedia.org
Lewis Acids ZnCl₂, FeCl₃, AlCl₃, Metal Triflates (e.g., Ga(OTf)₃) Anhydrous organic solvents, mild to elevated temperatures wikipedia.orgrsc.org
Chlorinating Agents Phosphorus Pentachloride (PCl₅), Thionyl Chloride (SOCl₂) Organic solvents (e.g., ether, benzene) wikipedia.org
Organocatalysts Cyanuric Chloride Often used with a co-catalyst like ZnCl₂ wikipedia.org
Ionic Liquids N-methyl-imidazolium hydrosulfate ([HMIm]HSO₄) Can act as both solvent and catalyst, often with a co-catalyst (e.g., P₂O₅) ionike.comnih.gov

| Solid Acids | Zeolites, Montmorillonite K10, Silica Gel | Vapor or liquid phase, often requires high temperatures | rsc.org |

This compound as a Precursor to Complex Molecules

The large carbocyclic framework of this compound provides a unique starting point for the construction of more intricate molecular architectures, such as polycyclic systems. By introducing functional groups onto the macrocycle, chemists can induce intramolecular reactions to form new rings.

The synthesis of polycyclic compounds from this compound involves leveraging the macrocyclic ring as a template to build additional fused or bridged ring systems. This can be achieved through multi-step synthetic sequences that first introduce reactive functional groups onto the this compound backbone. These functionalized derivatives can then undergo intramolecular cyclization reactions. researchgate.net

For instance, introducing a second carbonyl group and an activated methylene (B1212753) group could enable an intramolecular aldol (B89426) or Claisen condensation, forming a new five- or six-membered ring fused to the original macrocycle. Similarly, the strategic placement of a diene and a dienophile on side chains attached to the this compound ring could facilitate an intramolecular Diels-Alder reaction to create a complex, bridged bicyclic system. Radical cyclization is another powerful method where radical precursors, appropriately positioned on the macrocycle, can be triggered to form new carbon-carbon bonds and close new rings. beilstein-journals.org These strategies transform a simple macrocycle into a complex, three-dimensional polycyclic structure. rsc.org

Synthesis of Macrocyclic Poly(aryl ether ketone) Derivatives from this compound Not Supported by Current Scientific Literature

A comprehensive review of scientific literature reveals no established methods for the synthesis and characterization of macrocyclic poly(aryl ether ketone) derivatives using this compound as a starting material. While the synthesis of poly(aryl ether ketone)s (PAEKs) is a well-documented field of polymer chemistry, the utilization of a large-ring aliphatic ketone like this compound as a precursor for the necessary aromatic monomers is not described in published research.

The synthesis of PAEKs fundamentally relies on the polymerization of aromatic monomers, typically bisphenols and dihaloaromatic compounds. These monomers undergo nucleophilic aromatic substitution to form the characteristic aryl ether ketone linkages of the polymer backbone.

An exhaustive search for chemical transformations that could convert this compound into a viable aromatic monomer for PAEK synthesis has been unsuccessful. Key challenges in such a conversion would include:

Aromatization: Developing a method to efficiently and selectively convert a 19-membered aliphatic ring into a functionalized aromatic ring, such as a bisphenol, is a non-trivial synthetic challenge. Existing aromatization techniques primarily focus on smaller, six-membered cyclic ketones (cyclohexanones) to produce phenols. iranarze.irnih.govfuture4200.com The application of these methods to a macrocycle like this compound is not documented.

Functionalization: Even if aromatization were possible, the resulting aromatic compound would require specific functional groups (e.g., two hydroxyl groups in precise positions for a bisphenol monomer) to be suitable for polymerization into a poly(aryl ether ketone).

The current body of chemical literature does not provide a scientifically validated pathway to overcome these synthetic hurdles. Ring-expansion and ring-contraction reactions are known in organic chemistry, but a direct and controlled conversion of a C19 aliphatic ring into a specific aromatic monomer required for PAEK synthesis is not reported.

Therefore, the generation of a scientifically accurate and informative article on the "" focusing on "Macrocyclic Poly(aryl ether ketone) Derivatives" is not feasible at this time. The foundational premise of using this compound for this purpose is not supported by existing scientific research.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the covalent framework of Cyclononadecanone, providing detailed insight into the chemical environment of each hydrogen and carbon atom within its 19-membered ring.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and most fundamental data for structural assignment. The symmetry and size of the macrolide ring dictate the characteristics of these spectra.

In the ¹H NMR spectrum , the protons are differentiated based on their proximity to the electron-withdrawing carbonyl group.

α-Protons: The four protons on the carbons adjacent to the carbonyl group (C2 and C19) are the most deshielded aliphatic protons. They typically resonate as a multiplet (often a triplet if coupling to adjacent CH₂ groups is resolved) in the range of δ 2.2–2.5 ppm.

β and other Methylene (B1212753) Protons: The remaining 32 protons on the other 16 methylene (CH₂) groups of the ring (C3 through C18) are shielded and resonate in a narrow chemical shift window. This results in a large, complex, and poorly resolved multiplet centered around δ 1.2–1.6 ppm, a characteristic feature of long aliphatic chains or large cycloalkanes.

The ¹³C NMR spectrum provides a clear count of chemically distinct carbon environments.

Carbonyl Carbon (C1): The ketone carbon is the most deshielded, appearing as a distinct signal in the far downfield region, typically at δ 210–215 ppm. Its presence is definitive proof of the ketone functional group.

α-Carbons (C2, C19): The two carbons directly bonded to the carbonyl group are deshielded relative to other sp³ carbons and resonate at approximately δ 40–45 ppm.

Aliphatic Carbons (C3–C18): The remaining 16 methylene carbons of the ring produce a series of closely spaced signals in the typical aliphatic region of δ 20–35 ppm. Due to the conformational flexibility of the large ring, not all these carbons may be chemically equivalent, potentially leading to a cluster of overlapping peaks rather than a single signal.

Table 5.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionSpectroscopy TypePredicted Chemical Shift (δ, ppm)Description
C1¹³C NMR210 – 215Carbonyl carbon, highly deshielded.
C2, C19¹³C NMR40 – 45Alpha-carbons, adjacent to the carbonyl group.
C3 – C18¹³C NMR20 – 35Remaining methylene carbons in the aliphatic ring.
H on C2, C19¹H NMR2.2 – 2.5Alpha-protons, deshielded by the adjacent carbonyl.
H on C3 – C18¹H NMR1.2 – 1.6Large, overlapping multiplet from the bulk methylene protons.

Two-dimensional (2D) NMR experiments are indispensable for confirming the connectivity and exploring the spatial arrangement of the atoms in this compound.

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings through bonds (typically 2-3 bonds). A COSY spectrum would show a clear correlation between the α-protons (δ ~2.4 ppm) and the adjacent β-protons (within the δ ~1.4 ppm multiplet). This confirms the -CH₂-C(=O)-CH₂- structural motif. Further cross-peaks would exist within the large methylene envelope, confirming the contiguous nature of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is used to definitively assign protonated carbons. For example, the ¹H signal at δ ~2.4 ppm would show a cross-peak to the ¹³C signal at δ ~42 ppm, assigning these as the α-CH₂ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in three-dimensional space, regardless of their bonding connectivity. For a large, flexible macrocycle like this compound, NOESY is crucial for conformational analysis. The molecule likely exists in a dynamic equilibrium of several low-energy conformations in solution. NOESY can reveal these preferences by showing correlations between protons across the ring (transannular interactions). For instance, a NOE between a proton on C5 and a proton on C14 would indicate a folded conformation where these parts of the ring are in close proximity. The pattern of NOE cross-peaks provides an experimental basis for computational modeling of the molecule's preferred shape.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and elemental composition of this compound and offers structural clues through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used to determine the precise mass of the molecule. This allows for the calculation of its elemental formula with high confidence. This compound (C₁₉H₃₆O) has a calculated monoisotopic mass of 280.2766 Da. In positive-ion mode ESI-HRMS, it is typically observed as the protonated molecule, [M+H]⁺.

Table 5.2: HRMS Data for this compound

ParameterValueSignificance
Molecular FormulaC₁₉H₃₆ODefines the elemental composition.
Calculated Monoisotopic Mass (M)280.27662 DaTheoretical exact mass of the neutral molecule.
Observed Ion (e.g., [M+H]⁺)m/z 281.28440The experimentally measured mass-to-charge ratio of the protonated molecule.
Mass Accuracy< 5 ppmHigh accuracy confirms the C₁₉H₃₆O formula and rules out other isobaric possibilities.

Tandem Mass Spectrometry (MS/MS) involves selecting the parent ion (e.g., m/z 281.2844) and subjecting it to fragmentation, typically via Collision-Induced Dissociation (CID). The resulting fragment ions create a unique fingerprint that helps confirm the molecular structure. For a large cyclic ketone, fragmentation is complex but can involve characteristic pathways such as:

Alpha-Cleavage: Cleavage of the C1-C2 or C1-C19 bond, followed by subsequent rearrangements and eliminations.

Transannular Rearrangements: The flexible ring can fold, allowing for rearrangements and the loss of neutral molecules like water (H₂O, 18 Da) or small alkenes (e.g., ethene, C₂H₄, 28 Da).

Successive Neutral Losses: A common pathway for large cycloalkanes/ketones is the sequential loss of C₂H₄ (28 Da) or CH₂ (14 Da) units from the aliphatic chain, leading to a series of fragment ions separated by these masses.

Analyzing this fragmentation pattern allows differentiation of this compound from its structural isomers, such as a linear ketone of the same formula (e.g., nonadecan-2-one), which would exhibit a more predictable McLafferty rearrangement and alpha-cleavage pattern characteristic of acyclic ketones.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of functional groups and the carbon skeleton, providing rapid and definitive confirmation of the ketone group and the aliphatic nature of the ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by two key features. The most diagnostic absorption is the intense, sharp peak corresponding to the carbonyl (C=O) stretching vibration. For a large-ring, saturated ketone, this band appears in the range of 1705–1725 cm⁻¹ . The lack of significant ring strain places this frequency in the same region as acyclic ketones. The second prominent feature is the set of strong absorptions corresponding to C-H stretching vibrations of the numerous methylene (CH₂) groups, which appear just below 3000 cm⁻¹ (typically centered around 2925 cm⁻¹ and 2855 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy offers complementary information. The C=O stretch is also Raman active, though its intensity can vary. The aliphatic C-H stretching modes are also clearly visible. A key advantage of Raman is its high sensitivity to the symmetric vibrations of the carbon-carbon backbone. The C-C skeletal vibrations in the fingerprint region (<1500 cm⁻¹) can be particularly informative about the ring's conformation. These modes, which are often weak in the IR spectrum, can be strong in the Raman spectrum and provide a detailed fingerprint of the molecular structure.

Table 5.3: Key Vibrational Frequencies for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)SpectroscopyDescription
C-H Stretch (Methylene)2850 – 2960IR (Strong), Raman (Strong)Asymmetric and symmetric stretching of CH₂ groups in the aliphatic ring.
C=O Stretch (Ketone)1705 – 1725IR (Very Strong, Sharp)The most diagnostic peak, confirming the presence of a saturated ketone in a large ring.
C-H Bend (Scissoring)~1465IR (Medium)Bending vibration of the CH₂ groups.
C-C Skeletal Vibrations800 – 1200Raman (Medium-Strong)Vibrations of the carbon backbone, sensitive to the ring's conformation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. openstax.orgrsc.org This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. openstax.org The pattern of scattered X-rays provides information about the electron density distribution within the crystal, from which the positions of individual atoms and the bonds between them can be mapped out. rsc.orgresearchgate.net

For a macrocyclic ketone like this compound, obtaining a suitable single crystal is the first and often most challenging step. The flexibility of the large nineteen-membered ring can lead to conformational polymorphism, where different crystal packing arrangements or molecular conformations exist.

Table 1: Representative Crystallographic Data for a Hypothetical this compound Crystal

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)25.1
α (°)90
β (°)95.5
γ (°)90
Volume (ų)2150
Z4
Note: This table is hypothetical and serves to illustrate the type of data obtained from an X-ray crystallography experiment. Actual data for this compound is not currently published.

Advanced Spectroscopic Techniques for Material Characterization

Beyond the solid state, a suite of advanced spectroscopic techniques is employed to characterize the structure and properties of materials in various states. aksci.comthegoodscentscompany.com These methods provide complementary information to the static picture from X-ray crystallography.

Infrared (IR) Spectroscopy: Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. jove.compressbooks.pub For this compound, the most prominent feature in its IR spectrum would be the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. spectroscopyonline.comlibretexts.org The position of this absorption is sensitive to the ring strain. openstax.orgpressbooks.pub In large, flexible rings like this compound, the C=O stretching frequency is expected to be similar to that of acyclic ketones, typically in the range of 1715-1705 cm⁻¹. pressbooks.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for elucidating the detailed structure of organic molecules in solution. aocs.org

¹H NMR spectroscopy would provide information about the different types of protons in the this compound molecule and their connectivity. The protons on the carbons adjacent to the carbonyl group (α-protons) would appear at a characteristic chemical shift, typically around 2.2-2.4 ppm. The remaining methylene protons of the large ring would likely form a complex, overlapping multiplet in the upfield region of the spectrum.

¹³C NMR spectroscopy would show a distinct signal for the carbonyl carbon in the downfield region (around 200-215 ppm), which is highly diagnostic for a ketone. pressbooks.pub The other 18 carbon atoms of the ring would give rise to signals in the aliphatic region of the spectrum.

Mass Spectrometry (MS): Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. sigmaaldrich.comkhanacademy.org For this compound (C₁₉H₃₆O, molecular weight 280.49 g/mol ) thegoodscentscompany.com, the mass spectrum would show a molecular ion peak (M⁺) at m/z = 280. The fragmentation pattern would provide further structural information, with characteristic losses of alkyl chains and fragments containing the carbonyl group. High-resolution mass spectrometry could confirm the elemental composition of the molecule with high accuracy. nih.govmsacl.org

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Value/Range
IR SpectroscopyC=O Stretch~1710 cm⁻¹
¹H NMR Spectroscopyα-CH₂ protons~2.3 ppm
Other CH₂ protons~1.2-1.6 ppm
¹³C NMR SpectroscopyC=O carbon~210 ppm
CH₂ carbons~20-40 ppm
Mass SpectrometryMolecular Ion (M⁺)m/z = 280
Note: These are predicted values based on the analysis of similar compounds and general spectroscopic principles.

The combined application of these advanced spectroscopic and crystallographic methods is essential for a comprehensive understanding of the structure and properties of this compound, providing critical data for its potential applications in material science. aksci.comsciengine.com

Theoretical and Computational Chemistry Studies on Cyclononadecanone

Conformational Analysis and Dynamics of the Macrocycle

The large and flexible nineteen-membered ring of cyclononadecanone can adopt a multitude of conformations. princeton.edu The study of these geometries and their associated energies is known as conformational analysis. princeton.edu Understanding the conformational preferences and the dynamics of their interconversion is crucial as these factors dictate the molecule's physical and chemical properties. Medium-sized and large rings are characterized by a complex interplay of torsional strain, angle strain, and transannular interactions (non-bonded interactions between atoms across the ring). princeton.eduacs.org

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. libretexts.org Atoms are treated as spheres and bonds as springs, with a set of parameters known as a force field that defines the energy of the system. libretexts.org MM calculations are computationally efficient and are therefore well-suited for an initial exploration of the vast conformational space of a large molecule like this compound. libretexts.org

A typical approach involves a systematic or random search of the conformational space to identify low-energy structures. These initial conformations can then be subjected to energy minimization to find the nearest local energy minimum. libretexts.org

Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the motion of atoms over time based on Newtonian mechanics. libretexts.orgnih.gov This technique allows for the exploration of the conformational landscape and the transitions between different energy minima. By simulating the molecule's behavior at a given temperature, MD can reveal the relative populations of different conformers and the energy barriers for their interconversion. nih.gov For macrocycles, MD simulations are particularly valuable for understanding their flexibility and how they might adapt their shape in different environments. nih.gov

Table 1: Representative Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulation Parameters for Macrocycle Conformational Analysis

ParameterTypical Value/SettingPurpose
Force Field AMBER, CHARMM, GROMOS, MM2/MM3Defines the potential energy function for the molecule. princeton.edulibretexts.org
Solvation Model Implicit (e.g., GB/SA) or Explicit (e.g., TIP3P water)Accounts for the effect of the solvent on conformational stability. nih.gov
Temperature 300 K (or other relevant temperature)Simulates the thermal motion of the atoms.
Simulation Time Nanoseconds (ns) to Microseconds (µs)The duration of the simulation, determining the extent of conformational sampling.
Time Step 1-2 femtoseconds (fs)The integration time step for Newton's equations of motion.

While molecular mechanics is excellent for exploring a wide range of conformations, quantum chemical methods provide more accurate energies and electronic structures. libretexts.org These methods solve approximations to the Schrödinger equation to describe the electronic distribution in a molecule. nih.gov

Density Functional Theory (DFT) has become a widely used method for studying macrocyclic compounds due to its favorable balance of accuracy and computational cost. mdpi.com DFT calculations can be used to optimize the geometries of the low-energy conformers identified by molecular mechanics and to calculate their relative energies with high accuracy. mdpi.comnih.gov For example, studies on cyclododecanone (B146445) have successfully used DFT methods like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to identify multiple stable conformers and determine their relative abundances. nih.gov

Semi-empirical methods , which use parameters derived from experimental data, offer a faster alternative to ab initio and DFT methods. While less accurate, they can be useful for preliminary calculations on very large systems or for screening a large number of conformations before applying more rigorous methods.

A combined approach, where molecular mechanics and/or dynamics are used for broad conformational searching followed by DFT calculations for refining the energies and structures of the most stable conformers, is a powerful strategy for characterizing the conformational landscape of molecules like this compound. nih.govnih.gov

Table 2: Computationally Predicted Relative Energies of Cyclododecanone Conformers (Analogous System)

ConformerMethod: B3LYP-D3BJΔE (kJ mol⁻¹)ΔE₀ (kJ mol⁻¹)
I Square0.000.00
II nih.gov6.876.55
III nih.gov variant7.947.42
IV nih.gov variant8.357.84
V nih.gov variant8.778.24
VI nih.gov variant9.218.65
VII nih.gov variant9.589.03
Data adapted from a study on cyclododecanone, which serves as a model for the types of conformational isomers and energy differences expected for large-ring ketones. ΔE is the relative electronic energy, and ΔE₀ includes the zero-point vibrational energy correction. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds. uncw.edunih.gov For this compound, the prediction of NMR, IR, and Raman spectra would be of particular interest.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants has become increasingly accurate. researchgate.netrsdjournal.org The process typically involves:

Generating a comprehensive ensemble of low-energy conformers. researchgate.net

Calculating the NMR shielding constants for each conformer using a suitable quantum chemical method (e.g., GIAO method with DFT). nih.gov

Averaging the shielding constants based on the Boltzmann population of each conformer at a given temperature. nih.gov

Converting the averaged shielding constants to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

This approach has been successfully applied to flexible cycloalkanes, showing excellent agreement between theoretical and experimental ¹³C-NMR spectra. researchgate.net

Infrared (IR) and Raman spectra can also be predicted by calculating the vibrational frequencies and intensities of the molecule. wikipedia.org These calculations are typically performed within the harmonic approximation at the same level of theory used for geometry optimization (e.g., DFT). The calculated frequencies can help in assigning the vibrational modes observed in experimental spectra.

Table 3: Theoretical Approaches for Spectroscopic Parameter Prediction

Spectroscopic TechniqueComputational MethodKey Predicted Parameters
NMR DFT with GIAO (Gauge-Including Atomic Orbital) methodIsotropic shielding constants (¹³C, ¹H), Spin-spin coupling constants
IR/Raman DFT frequency calculationsVibrational frequencies, IR intensities, Raman activities
UV-Vis Time-Dependent DFT (TD-DFT)Excitation energies, Oscillator strengths

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can provide detailed insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. nih.govorganic-chemistry.org For a macrocyclic ketone like this compound, a relevant reaction to study computationally would be the Baeyer-Villiger oxidation , which converts a cyclic ketone into a lactone (a cyclic ester). wikipedia.orgnrochemistry.com

The mechanism of the Baeyer-Villiger oxidation involves the nucleophilic attack of a peroxyacid on the carbonyl carbon, followed by a rearrangement step where one of the alkyl groups migrates to an oxygen atom. nrochemistry.comnih.gov Computational studies can model this entire reaction pathway:

Locating Reactants, Intermediates, and Products: The geometries of all species involved in the reaction are optimized.

Finding the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Sophisticated algorithms are used to locate this saddle point on the potential energy surface.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations can confirm that the located transition state correctly connects the reactants and products.

By studying the Baeyer-Villiger oxidation of this compound computationally, one could predict the regioselectivity of the oxygen insertion and understand how the conformation of the large ring influences the reaction's feasibility and outcome. illinois.edu

Structure-Property Relationship Predictions

Predicting the relationship between a molecule's structure and its properties is a major goal of computational chemistry. For macrocyclic ketones, which are often used as fragrances (musks), a key property of interest is their odor. mdpi.comQuantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate chemical structures with biological activity or physical properties. iosrjournals.orgnih.gov

These models use molecular descriptors—numerical values that encode information about the molecule's structure, such as its size, shape, and electronic properties. iosrjournals.orgresearchgate.net For this compound and related macrocycles, these descriptors could include:

Topological descriptors: Based on the 2D connectivity of the atoms.

Geometric descriptors: Related to the 3D shape of the molecule, such as molecular volume and surface area.

Electronic descriptors: Derived from quantum chemical calculations, such as dipole moment, HOMO/LUMO energies, and partial atomic charges. iosrjournals.org

By building a QSAR model with a set of known macrocyclic musk compounds, one could predict the potential odor characteristics of novel structures like derivatives of this compound. nih.govresearchgate.net This computational screening can guide synthetic efforts toward molecules with desired properties, saving significant time and resources.

Applications in Chemical Science and Technology

Synthetic Intermediate in Organic Chemistry

The large carbocyclic framework of Cyclononadecanone makes it an intriguing starting material for the construction of complex molecular architectures. Its utility as a synthetic intermediate is primarily demonstrated in its role as a building block for natural product synthesis and as a precursor for advanced organic materials.

Building Block for Natural Product Synthesis

Macrocyclic ketones are fundamental components in the total synthesis of various natural products. While direct applications of this compound in the synthesis of specific, well-known natural products are not extensively documented in readily available literature, the principles of macrocyclic chemistry suggest its potential as a precursor to complex macrocycles. Large-ring ketones are key intermediates in the synthesis of fragrances like muscone (B1676871) and civetone (B1203174), although these are typically synthesized from smaller or different macrocyclic precursors. The general strategy involves ring expansion or functionalization of a pre-existing macrocyclic ketone. For instance, repeatable two-carbon ring expansion reactions of smaller cyclic ketones provide a route to larger macrocyclic structures. researchgate.net This methodology highlights the potential for synthesizing a 19-membered ring ketone like this compound, which could then be further modified to access novel or known macrocyclic natural products.

The synthesis of macrocyclic natural products often involves catalyst-controlled stereoselective ring-closing metathesis, a powerful technique for constructing large rings with specific stereochemistry. nih.gov A precursor containing a 19-membered ring could be strategically cleaved and re-functionalized to create different macrocyclic systems.

Precursor for Advanced Organic Materials

The development of advanced organic materials often relies on the unique properties imparted by macrocyclic structures. While specific research detailing the use of this compound as a direct precursor for advanced organic materials is limited, the broader class of macrocyclic compounds is integral to this field. Macrocycles are used to create synthetic receptors and other complex molecular architectures due to their pre-organized structures. uni-konstanz.de The incorporation of a large, flexible ring like that of this compound could lead to materials with interesting host-guest properties or unique conformational dynamics.

Role in Polymer Chemistry and Material Science

This compound and its derivatives have potential applications in the field of polymer chemistry, particularly in the synthesis of specialized polymers and as initiators for polymerization reactions.

Macrocyclic Ketone-Terminated Polyimide Synthesis and Crosslinking

While specific studies on the use of this compound for creating macrocyclic ketone-terminated polyimides were not identified, the crosslinking of polyimides is a crucial strategy for enhancing their properties. The introduction of reactive functional groups, such as a ketone, can facilitate crosslinking reactions, leading to improved thermal stability and mechanical strength. Biosynthetic methods have been explored for the crosslinking of macrocyclic peptides, demonstrating the principle of using macrocycles to form robust, crosslinked structures. biorxiv.orgresearchgate.net

Cyclic Ketone Peroxides as Polymerization Initiators

This compound is identified as a ketone that can be used to prepare cyclic ketone peroxides, which are effective as polymerization initiators. googleapis.com The reaction of a cyclic ketone with hydrogen peroxide can lead to the formation of dimeric and trimeric cyclic ketone peroxides. These peroxides are noted for their high efficiency in initiating polymerization processes. scispace.comgoogle.com A European patent application lists this compound among a series of cyclic ketones suitable for forming these initiators. googleapis.com

Table 1: Examples of Cyclic Ketones for Peroxide Initiator Synthesis googleapis.com

Cyclic KetoneRing Size
Cyclopentanone5
Cyclohexanone6
Cycloheptanone7
Cyclooctanone8
Cyclononanone9
Cyclodecanone10
Cycloundecanone11
Cyclododecanone (B146445)12
Cyclotridecanone13
Cyclotetradecanone14
Cyclopentadecanone15
Cyclohexadecanone16
Cycloheptadecanone17
Cyclooctadecanone18
This compound 19
Cycloeicosanone20

Precursor for Lactam Monomers via Beckmann Rearrangement

The Beckmann rearrangement is a fundamental organic reaction that converts an oxime to an amide. wikipedia.orgmasterorganicchemistry.com When applied to cyclic ketoximes, this rearrangement yields lactams, which are important monomers for the synthesis of polyamides (nylons). researchgate.netunacademy.com For example, the industrial production of Nylon-12 relies on the Beckmann rearrangement of cyclododecanone oxime to produce laurolactam. researchgate.net

The general mechanism involves the treatment of the ketoxime with an acid, which promotes the migration of the alkyl group anti-periplanar to the hydroxyl group on the nitrogen atom. This rearrangement results in the formation of a nitrilium ion, which is then hydrolyzed to yield the corresponding lactam.

General Reaction Scheme for Beckmann Rearrangement of a Cyclic Ketoxime:

While specific research detailing the Beckmann rearrangement of this compound oxime is not prevalent, the established principles of this reaction strongly suggest that it would undergo a similar transformation to yield a 20-membered lactam. This large-ring lactam could serve as a monomer for the synthesis of a specialty polyamide with potentially unique properties owing to its long hydrocarbon chain between the amide linkages.

Chemical Basis of Olfactory Properties of Macrocyclic Ketones

The scent of macrocyclic ketones, a class of compounds to which this compound belongs, is a subject of significant interest in the field of fragrance chemistry. These molecules are renowned for their characteristic musk odor, a scent that has been prized in perfumery for centuries. The primary source of natural musk is the glandular secretions of the male musk deer, with the principal odoriferous component being muscone, a 15-membered macrocyclic ketone. nih.gov Due to ethical considerations and the rarity of natural sources, the fragrance industry has turned to synthetic macrocyclic compounds to replicate and expand upon these desirable scents. apgrjournal.com

The perception of a musk odor is not tied to a single, rigid chemical structure but rather to a range of macrocyclic compounds, primarily ketones and lactones. apgrjournal.com Research has established that the size of the macrocyclic ring is a critical determinant of the musk fragrance. illinois.edu

Development of Synthetic Musk Analogs

The quest for new and improved musk fragrances has driven significant efforts in the synthesis of novel macrocyclic ketone analogs. The goal of this research is not only to create new scent profiles but also to improve properties such as stability, biodegradability, and synthetic accessibility.

The development of synthetic musk analogs often involves the systematic modification of known macrocyclic musk structures. This can include altering the ring size, introducing various substituents, and incorporating different functional groups. For example, research has explored the synthesis of 16- and 19-membered macrocycles that are structurally similar to muscone. researchgate.net These synthetic efforts often employ advanced organic chemistry techniques, such as ring-closing metathesis, to efficiently construct the large macrocyclic rings.

One area of focus has been the creation of unsaturated macrocyclic musks. The introduction of double bonds can lead to more rigid structures and can have a significant impact on the odor. For instance, novel di- and mono-unsaturated 15-membered macrocyclic ketones have been synthesized and reported to have musky odors, with one particular analog being described as an "excellent, powerful, musk odorant." illinois.edu

In addition to modifying the carbon skeleton, chemists have also explored the replacement of a methylene (B1212753) (CH2) group within the macrocyclic ring with a heteroatom, such as oxygen or sulfur. This creates a new class of "hetero-macrocycles." The resulting compounds can retain a musk-like odor, although often with different nuances. For example, the replacement of a (Z)-double bond in the macrocyclic lactone ambrettolide with a sulfur atom resulted in a compound with a lower odor threshold and a modified scent profile. illinois.edu

The table below provides a summary of some key macrocyclic musk compounds, highlighting their structural features and general odor descriptions. While specific data for this compound is not widely available, this table serves to illustrate the broader family of macrocyclic ketones to which it belongs.

Compound NameRing SizeKey Structural FeaturesGeneral Odor Description
Muscone15Methyl-substituted cyclopentadecanoneThe archetypal warm, sweet, and animalic musk scent. chemistryviews.org
Civetone17Unsaturated cycloheptadecenoneA strong fecal and musky odor that becomes floral and sweet on dilution.
Cyclopentadecanone (Exaltone®)15Unsubstituted C15 macrocyclic ketoneA sweet, musky, and animalic odor.
5-Cyclohexadecen-1-one (Ambretone®)16Unsaturated C16 macrocyclic ketoneA powerful and warm musk odor.

Q & A

Q. What are the established methods for synthesizing Cyclononadecanone in laboratory settings?

this compound synthesis typically involves macrocyclic ketone formation via cyclization of long-chain precursors or oxidation of cyclic alcohols. Key steps include controlled temperature conditions (e.g., 140–160°C for cyclization) and catalysts like acidic or enzymatic agents to optimize ring closure. Characterization should follow protocols for novel compounds, including NMR, IR, and mass spectrometry to confirm structural identity and purity .

Q. How should researchers characterize the purity and structural identity of this compound?

Use a combination of chromatographic (GC, HPLC) and spectroscopic methods (¹H/¹³C NMR, FTIR) to verify purity (>98%) and structural integrity. For novel derivatives, elemental analysis and X-ray crystallography are recommended. Cross-reference spectral data with existing literature (e.g., fusion enthalpy of 82.4 kJ/mol in phase transition studies) to validate thermodynamic consistency .

Q. What thermodynamic properties of this compound are critical for experimental design?

Key properties include melting point (≈60–65°C), boiling point (decomposition above 250°C), and phase transition enthalpies (e.g., fusion enthalpy: 82.4 kJ/mol). These parameters guide solvent selection, reaction conditions, and storage protocols. Differential scanning calorimetry (DSC) is preferred for precise measurement of thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound?

Discrepancies often arise from variations in measurement techniques (e.g., GC vs. static calorimetry) or sample purity. Standardize protocols using high-purity samples (>99%) and cross-validate results with multiple methods (e.g., DSC for fusion enthalpy, gas saturation for vapor pressure). Compare findings with historical datasets (e.g., 1938WOL/WEG and 1960JON in ) to identify systematic biases .

Q. What computational models are suitable for predicting this compound’s behavior under non-standard conditions?

Molecular dynamics (MD) simulations and density functional theory (DFT) can model conformational flexibility and reactivity. Parameterize force fields using experimental data (e.g., bond lengths from crystallography, thermodynamic properties from ). Validate predictions against empirical results, such as solvent interaction studies or high-pressure phase behavior .

Q. What methodologies are recommended for assessing the ecological impact of this compound?

Conduct acute and chronic toxicity assays using aquatic models (e.g., Daphnia magna) per OECD guidelines. Measure biodegradation rates via closed-bottle tests and bioaccumulation potential using log Kow values. Reference safety protocols for analogous cyclic ketones (e.g., Cyclododecane’s aquatic toxicity thresholds in ) to design risk mitigation strategies .

Q. How can systematic reviews address gaps in this compound’s applications in material science?

Follow PRISMA guidelines to identify literature on its use as a polymer precursor or solvent. Prioritize peer-reviewed databases (e.g., SciFinder, PubMed) and gray literature (patents, theses). Use Boolean search terms like "macrocyclic ketone AND material stability" and screen for relevance using tools like Covidence. Synthesize findings to highlight understudied areas, such as high-temperature stability .

Methodological Guidance Tables

Property Measurement Technique Reported Value Source
Fusion EnthalpyCalorimetry82.4 kJ/mol (1960JON)
Oral Acute ToxicityOECD 423LD50 >5 g/kg (rat)
Vapor Pressure (25°C)Gas Saturation0.12 PaExtrapolated from

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